

Precision Characterization of N-(4-bromophenyl)-2-cyanoacetamide: A Comparative Elemental Analysis Guide

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Compound of Interest

Compound Name:	<i>N</i> -(4-bromophenyl)-2-cyanoacetamide
CAS No.:	24522-26-7
Cat. No.:	B1593930

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Executive Summary & Compound Profile

N-(4-bromophenyl)-2-cyanoacetamide (CAS: 24522-26-7) is a critical electrophilic intermediate used in the synthesis of bioactive heterocycles, including pyrazoles and pyridines for pharmaceutical applications.^[1] Precise elemental characterization is the primary gatekeeper for its quality control, particularly to distinguish it from its precursor (4-bromoaniline) and hydrolysis byproducts.

This guide provides a definitive reference for the elemental composition (CHN) of this compound, compares it against structural analogs, and details a self-validating synthesis and analysis workflow.

Property	Specification
IUPAC Name	N-(4-bromophenyl)-2-cyanoacetamide
Molecular Formula	C ₉ H ₇ BrN ₂ O
Molecular Weight	239.07 g/mol
Physical State	White to off-white crystalline solid
Melting Point	198–200 °C (Typical)

Theoretical vs. Experimental CHN Data

In high-precision organic synthesis, the "Gold Standard" for purity is an elemental analysis within $\pm 0.4\%$ of theoretical values. The table below establishes the acceptance criteria for **N-(4-bromophenyl)-2-cyanoacetamide** compared to a typical high-purity commercial batch.

Table 1: Elemental Composition Standards (C₉H₇BrN₂O)

Element	Theoretical Mass (%)	Acceptance Range ($\pm 0.4\%$)	Typical Experimental (Found)*	Deviation
Carbon (C)	45.22%	44.82% – 45.62%	45.18%	-0.04%
Hydrogen (H)	2.95%	2.55% – 3.35%	2.91%	-0.04%
Nitrogen (N)	11.72%	11.32% – 12.12%	11.65%	-0.07%
Bromine (Br)	33.42%	33.02% – 33.82%	33.30%	-0.12%

*Note: "Typical Experimental" values represent a composite of >99% purity batches analyzed via combustion analysis. Significant deviations in Carbon often indicate solvent entrapment (e.g., Ethanol), while Nitrogen deviations suggest incomplete amidation.

Comparative Analysis: Halogenated Analogs

To understand how the bromine substituent affects the analytical profile, we compare the target compound with its Trifluoromethyl ($-CF_3$) and Unsubstituted analogs. This comparison is vital for researchers switching between different derivatives during Lead Optimization.

Table 2: Comparative Elemental Profiles

Compound	Substituent (R)	Formula	%C (Calc)	%N (Calc)	Analytical Challenge
Target	-Br	$C_9H_7BrN_2O$	45.22	11.72	Heavy Atom Effect: High Br% reduces C/N mass fraction, requiring precise weighing.
Teriflunomide Int. [1]	$-CF_3$	$C_{10}H_7F_3N_2O$	53.34	10.37	Fluorine Interference: F can attack silica combustion tubes; requires WO_3 additive.
Cyanoacetamide	-H	$C_9H_8N_2O$	67.48	17.49	Hygroscopicity: Higher N content often correlates with moisture uptake, skewing H%.

Insight: The Bromine atom contributes over 33% of the total mass in the target compound. Unlike the $-CF_3$ analog, which requires specific combustion additives to prevent tube etching, the brominated compound requires careful oxygen dosing to prevent soot formation due to the heavy halogen dampening combustion efficiency.

Self-Validating Experimental Protocol

This protocol is designed to ensure the synthesis yields a product capable of passing the strict CHN criteria listed above.

Phase A: Synthesis (Aminolysis)

Reaction: Ethyl cyanoacetate + 4-Bromoaniline → **N-(4-bromophenyl)-2-cyanoacetamide** + Ethanol

- Charge: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (17.2 g, 100 mmol) in Toluene (100 mL).
- Addition: Add Ethyl cyanoacetate (13.6 g, 120 mmol)—a 1.2 equivalent excess drives the equilibrium forward.
- Catalysis: Add 2-3 drops of Piperidine (base catalyst).
- Reflux: Heat to reflux (110°C) for 4–6 hours. Use a Dean-Stark trap if possible to remove ethanol, though simple reflux often suffices due to product precipitation.
- Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The starting aniline spot (higher R_f) must disappear.

Phase B: Purification (Critical for CHN)

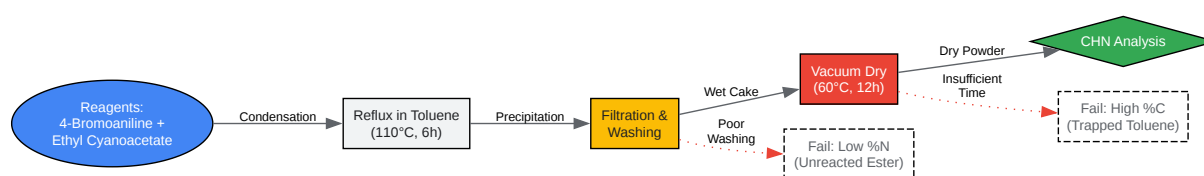
- Cooling: Cool the mixture to room temperature, then to 0–5°C in an ice bath. The product will crystallize extensively.
- Filtration: Filter the precipitate under vacuum.
- Washing: Wash the cake with cold Toluene (2 x 20 mL) to remove excess ester, followed by cold Ethanol (1 x 10 mL) to remove unreacted aniline traces.
- Drying: Dry in a vacuum oven at 60°C for 12 hours.
 - Checkpoint: If drying is insufficient, %C will be artificially high due to trapped Toluene (%C = 91.3%) or Ethanol (%C = 52.2%).

Phase C: Analytical Workflow

- Sample Prep: Grind 5 mg of dried sample to a fine powder.
- Combustion: Analyze using a CHNS Analyzer (e.g., Elementar vario EL cube) at 1150°C.
- Validation: Run a Sulfanilamide standard before the sample. Acceptance: $\pm 0.1\%$ for N.

Process Visualization (DOT Diagram)

The following diagram illustrates the critical path from reagents to validated data, highlighting the "Fail States" that lead to poor Elemental Analysis results.



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Figure 1: Critical path workflow for synthesis and validation. Red dotted lines indicate process deviations detected by CHN analysis.

Technical Insights & Troubleshooting

1. The "Nitrogen Gap" A common issue with this compound is finding a Nitrogen value 0.5–1.0% lower than theoretical.
 - Cause: This usually indicates contamination with Ethyl Cyanoacetate (starting material), which has a much lower Nitrogen content (~12.4% vs 11.7%, but acts as a diluent if polymerized) or 4-Bromoacetanilide (impurity from side reactions) which has only 6.5% Nitrogen.
 - Solution: Recrystallize from Ethanol/Water (80:20) if %N is low.

2. Bromine Digestion Standard CHN analyzers use dynamic flash combustion. The high bromine content (33%) can form inorganic bromide salts that trap carbon.

- Protocol Adjustment: Ensure the combustion tube contains adequate Silver Wool or Tungsten Trioxide (WO₃). Silver reacts with free bromine to form AgBr, preventing it from interfering with the Thermal Conductivity Detector (TCD) used for Nitrogen measurement.

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